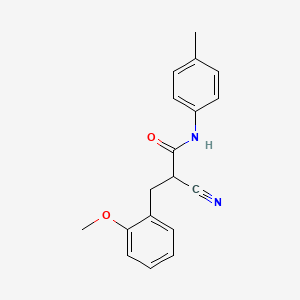

2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide

Description

2-Cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide is a synthetic propanamide derivative featuring a cyano group at the C2 position, a 2-methoxyphenyl substituent at C3, and a 4-methylphenyl group attached to the amide nitrogen. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methoxy, methyl) groups, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-7-9-16(10-8-13)20-18(21)15(12-19)11-14-5-3-4-6-17(14)22-2/h3-10,15H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJOCBIMJQOTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with 4-methylphenylamine to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of 2-cyano-3-(2-formylphenyl)-N-(4-methylphenyl)propanamide.

Reduction: Formation of 2-amino-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds (from ):

- 2-{Acetyl[(4-Methylphenyl)sulfonyl]Amino}-N-(4-Aminophenyl)Propanamide (4)

- 2-{Acetyl[(4-Methylphenyl)sulfonyl]Amino}-N-(4-Aminopyridin-3-yl)Propanamide (5)

- 2-{Acetyl[(4-Methylphenyl)sulfonyl]Amino}-N-(4,6-Diaminopyrimidin-3-yl)Propanamide (6)

Insights: The absence of sulfonyl groups in the target compound may reduce its antimicrobial potency compared to Compounds 4–4.

GLUT4-Targeting Propanamides ()

Key Compound:

N-(3-(3-(4-Fluorophenyl)Propyl)Benzyl-3-(2-Methoxyphenyl)-N-Pyridin-4-ylMethyl)Propanamide

Insights : The target compound lacks the pyridinyl and fluorophenyl groups critical for GLUT4 binding in the analog. Its 4-methylphenyl group may sterically hinder similar interactions .

Crystallographic and Hydrogen-Bonding Comparisons

Key Compounds:

The 2-methoxyphenyl group may introduce steric effects absent in the 4-methoxyphenyl analog .

Comparison with Trifluoromethyl/Cyano Derivatives ()

Key Compound:

(S)-N-(4-Cyano-3-(Trifluoromethyl)Phenyl)-3-(4-Cyanophenoxy)-2-Hydroxy-2-Methylpropanamide

Insights: The target compound’s simpler structure may facilitate synthesis but limit solubility compared to the trifluoromethyl/cyano analog. Its lack of a chiral center avoids enantiomer-related challenges .

Biological Activity

2-Cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide is a synthetic compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of 294.35 g/mol. The compound features a cyano group, a methoxy-substituted phenyl group, and an N-substituted methyl group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol |

| Functional Groups | Cyano, Methoxy, Amide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group acts as an electrophile, allowing the compound to react with nucleophilic sites in biological molecules. The methoxy and phenyl groups enhance the binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Potential Mechanisms

- Electrophilic Reactions : The cyano group can form covalent bonds with nucleophiles in proteins.

- Receptor Modulation : The structural features may allow for selective binding to receptors involved in pain and inflammation pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial properties against various strains. For example, it has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Properties : Investigations into its anticancer potential have revealed that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction mechanisms. Specific studies are required to elucidate the pathways involved.

- Analgesic Effects : Due to its interaction with pain-related receptors, the compound may exhibit analgesic properties, making it a candidate for further research in pain management therapies.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of propanamides, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The results indicated promising antibacterial activity, warranting further exploration of structure-activity relationships (SAR) to enhance efficacy .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines through caspase activation pathways. This study highlights the potential for developing new anticancer agents based on this compound's structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.